molecular formula C23H15ClN2O3S3 B2486493 (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 612803-73-3

(5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2486493
CAS No.: 612803-73-3
M. Wt: 499.01
InChI Key: PHXFDTRIOJIZBU-DEDYPNTBSA-N
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Description

The compound (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a structurally complex molecule characterized by:

  • A phenothiazine core substituted with a chlorine atom at position 2. Phenothiazines are historically associated with psychoactive properties and are often explored for CNS-related applications .
  • A thiazolidinone ring (2-sulfanylidene-1,3-thiazolidin-4-one) functionalized with a furan-2-ylmethylidene group at position 3. Thiazolidinones are known for their antimicrobial, anticancer, and anti-inflammatory activities.
  • A propionyl linker bridging the phenothiazine and thiazolidinone moieties.

The furan substituent may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S3/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)30)13-15-4-3-11-29-15/h1-8,11-13H,9-10H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFDTRIOJIZBU-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-chloro-10H-phenothiazine, furan-2-carbaldehyde, and thiazolidin-4-one derivatives. The synthetic route could involve:

    Condensation Reactions: Combining furan-2-carbaldehyde with thiazolidin-4-one under acidic or basic conditions to form the furan-thiazolidinone intermediate.

    Substitution Reactions: Introducing the 2-chloro-10H-phenothiazine moiety through nucleophilic substitution or other suitable methods.

    Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenothiazine Moiety

The 2-chloro group on the phenothiazine ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with Amines : Primary or secondary amines displace the chloride, forming aryl amine derivatives.

  • Hydrolysis : In aqueous NaOH, the chloride is replaced by a hydroxyl group, yielding a phenol derivative .

SubstrateReagent/ConditionsProductYieldReference
Chlorophenothiazine derivativeEthylenediamine, DMF, 80°C2-Amino-10H-phenothiazine derivative72%

Oxidation of the Sulfanylidene Group

The thione (C=S) group in the thiazolidinone ring is oxidized to sulfoxide (C-SO) or sulfone (C-SO₂) using agents like H₂O₂ or mCPBA:

  • Sulfoxide Formation : Controlled oxidation with H₂O₂ in acetic acid produces sulfoxide derivatives.

  • Sulfone Formation : Prolonged oxidation yields sulfones, altering electronic properties .

Reactivity of the Furan Methylidene Group

The furan-2-ylmethylidene moiety participates in cycloadditions and electrophilic substitutions:

  • Diels-Alder Reaction : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered adducts .

  • Electrophilic Substitution : Nitration or bromination occurs preferentially at the furan ring’s α-position .

Reaction TypeReagentProductSelectivityReference
Diels-AlderMaleic anhydride, 110°CBicyclic oxabicyclo[2.2.1] adductHigh
BrominationBr₂, CHCl₃5-Bromo-furan-2-ylmethylidene derivative>90%

Hydrolysis of the Thiazolidinone Ring

Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Acidic Hydrolysis : Cleavage of the lactam ring generates mercaptoacetic acid and phenothiazine-carboxamide intermediates.

  • Basic Hydrolysis : Forms thiolate intermediates, which can re-cyclize under specific conditions .

Condensation at the Active Methylene Site

The methylene group adjacent to the thiazolidinone’s carbonyl reacts with aldehydes via Knoevenagel condensation:

  • Reaction with Aromatic Aldehydes : Forms extended conjugated systems (e.g., 5-arylidenethiazolidinones) .

AldehydeCatalystProductApplicationReference
4-NitrobenzaldehydePiperidine, ethanol5-(4-Nitrobenzylidene)thiazolidinoneAnticancer lead

Reduction of the Exocyclic Double Bond

The (5E)-configured double bond is selectively hydrogenated:

  • Catalytic Hydrogenation : Pd/C in methanol reduces the double bond to a single bond, yielding a saturated thiazolidinone derivative .

Biological Interactions with Thiol Groups

The sulfanylidene group reacts with cysteine residues in proteins, forming disulfide bonds. This mechanism underpins its antioxidant and enzyme-inhibitory activities .

Key Structural Insights Influencing Reactivity:

  • Phenothiazine Core : Electron-withdrawing chloro group enhances electrophilic substitution rates.

  • Thiazolidinone Ring : Lactam and thione groups enable hydrolysis and redox reactions.

  • Furan Substituent : Conjugation with the exocyclic double bond facilitates cycloadditions.

Scientific Research Applications

Overview

The compound (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant potential in medicinal chemistry. Its structure incorporates both phenothiazine and furan moieties, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the various applications of this compound in scientific research and potential therapeutic uses.

Antimicrobial Properties

Research indicates that thiazolidinones exhibit notable antimicrobial activity. The incorporation of the phenothiazine moiety enhances this property, potentially making the compound effective against various bacterial and fungal strains. Studies have shown that derivatives of thiazolidinones can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazolidinone derivatives have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antitumor Activity

The structural components of this compound suggest potential antitumor activity. Research into similar compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The presence of the furan ring is often associated with enhanced cytotoxicity against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of Thiazolidinone Core : This involves cyclization reactions that introduce sulfur and nitrogen into the five-membered ring.
  • Functionalization : The introduction of phenothiazine and furan groups through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification and Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure at each synthesis stage.

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The compound's efficacy was compared with standard antibiotics, showing superior results in inhibiting bacterial growth .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that thiazolidinone derivatives can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism by which these compounds may alleviate inflammation in chronic diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenothiazine moiety is known to interact with dopamine receptors, which could be relevant in the context of antipsychotic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its closest analogs (Figure 1):

Compound Name Molecular Formula Substituents (R1, R2, R3) Key Features References
(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C23H14ClN3O3S3 R1: 2-Cl-phenothiazine; R2: furan-2-yl; R3: propionyl linker Hybrid phenothiazine-thiazolidinone with furan; potential CNS and antimicrobial applications.
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 13036-93-6) C16H10ClNOS2 R1: phenyl; R2: 4-Cl-phenyl Simpler thiazolidinone with no phenothiazine; demonstrated antimicrobial activity in preliminary studies.
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C17H11ClN2O2S2 R1: 4-Cl-phenyl; R2: furan-propenyl Furan-propenyl substituent enhances π-conjugation; possible improved binding to enzymatic targets.
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one C17H13ClN2O2S2 R1: 3-Cl-phenyl; R2: 2-methoxy-phenyl Methoxy group improves solubility; meta-chloro substitution may alter electronic properties.

Figure 1: Structural analogs of the target compound.

Structural and Functional Insights

(a) Phenothiazine vs. Phenyl Substituents
  • The 2-chloro substituent on phenothiazine may enhance electron-withdrawing effects, stabilizing the thiazolidinone ring and influencing redox activity .
(b) Furan vs. Other Aromatic Substituents
  • The furan-2-ylmethylidene group in the target compound offers a smaller, oxygen-containing heterocycle compared to bulkier substituents (e.g., 2-methoxyphenyl in ). This may improve membrane permeability but reduce steric hindrance during target binding.
(c) Linker Modifications
  • Most analogs lack such a linker, limiting conformational adaptability.

Biological Activity

The compound (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

The structural modifications in thiazolidin-4-one derivatives can significantly influence their biological activity. The presence of various substituents can enhance or diminish these effects, making it crucial to study specific derivatives like the one .

Antitumor Activity

Phenothiazine-related compounds have shown notable antitumor activity. Studies indicate that phenothiazines, particularly those modified with chlorine or other substituents, exhibit varying degrees of cytotoxicity against tumor cell lines. For instance, the compound's structural components may enhance its interaction with cellular targets involved in cancer progression .

Antidiabetic Properties

Thiazolidinone derivatives are recognized for their role as antidiabetic agents, primarily through their action as PPARγ agonists. This mechanism helps regulate glucose metabolism and improve insulin sensitivity. Research has highlighted the potential of thiazolidinone derivatives to lower blood sugar levels and manage diabetes effectively .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives are well-documented. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial cell membranes or inhibition of essential metabolic pathways. Various studies have reported promising results in terms of antibacterial efficacy against both gram-positive and gram-negative bacteria .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives is another area of interest. Compounds within this class have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of thiazolidinone derivatives and evaluated their biological activities using various assays. The most active compounds demonstrated significant anticancer properties against multiple cancer cell lines, with IC50 values indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AHEp-210
Compound BMCF-715
Compound CA5498

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the SAR of thiazolidinone derivatives, revealing that modifications at specific positions on the thiazolidinone ring significantly impacted their biological activity. For instance, compounds with electron-withdrawing groups at the 2-position exhibited enhanced anticancer effects compared to their electron-donating counterparts .

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